

Application Notes and Protocols for the Quantification of 4-Methyl-5-phenylisoxazole

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Compound of Interest

Compound Name: 4-Methyl-5-phenylisoxazole

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of **4-Methyl-5-phenylisoxazole** in various sample matrices. The protocols are intended to be starting points for method development and validation in a research or quality control setting.

Introduction

4-Methyl-5-phenylisoxazole is a heterocyclic compound with a core isoxazole ring structure. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^{[1][2]} Accurate and precise quantification of these compounds is crucial for pharmacokinetic studies, formulation development, and quality control of pharmaceutical products. This document outlines two primary analytical techniques for the quantification of **4-Methyl-5-phenylisoxazole**: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the quantification of non-volatile or semi-volatile compounds. A reverse-phase HPLC method is proposed for the analysis of **4-Methyl-5-phenylisoxazole**.

Experimental Protocol: HPLC

- Instrumentation:
 - HPLC system with a UV or Diode Array Detector (DAD).
 - C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
 - Autosampler and data acquisition software.
- Reagents and Materials:
 - Acetonitrile (HPLC grade).
 - Methanol (HPLC grade).
 - Water (HPLC grade).
 - Formic acid (analytical grade).
 - **4-Methyl-5-phenylisoxazole** reference standard.
 - Syringe filters (0.22 μ m).
- Chromatographic Conditions:
 - Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be:
 - 0-2 min: 90% A, 10% B
 - 2-15 min: Linear gradient to 10% A, 90% B
 - 15-20 min: 10% A, 90% B

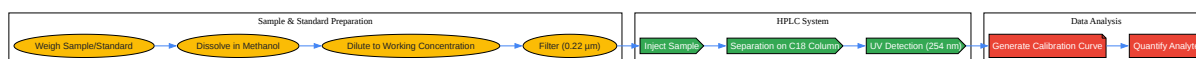
- 20.1-25 min: Re-equilibration to 90% A, 10% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm (or determined by UV scan of the reference standard).
- Injection Volume: 10 µL.
- Sample Preparation:
 - Standard Solution: Prepare a stock solution of **4-Methyl-5-phenylisoxazole** reference standard in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
 - Sample Solution: The sample preparation will depend on the matrix. For a simple matrix, dissolve a known weight of the sample in methanol to achieve a concentration within the calibration range. For more complex matrices like biological fluids, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.^[3] All solutions should be filtered through a 0.22 µm syringe filter before injection.^[4]

Quantitative Data (Proposed)

The following table summarizes the proposed performance characteristics of the HPLC method. These values are based on typical performance for similar isoxazole derivatives and would need to be confirmed during method validation.^[5]^[6]

Parameter	Proposed Value
Linearity Range	0.1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.03 µg/mL
Limit of Quantification (LOQ)	0.1 µg/mL
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2%

Experimental Workflow: HPLC Analysis



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HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it suitable for trace analysis.

Experimental Protocol: GC-MS

- Instrumentation:
 - Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).

- Fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 μ m film thickness) with a 5% phenyl-polymethylsiloxane stationary phase.
- Autosampler and data acquisition software.
- Reagents and Materials:
 - Methanol (GC grade).
 - **4-Methyl-5-phenylisoxazole** reference standard.
 - Internal standard (e.g., a structurally similar, stable isotopically labeled compound or a compound with similar chromatographic behavior not present in the sample).
- Chromatographic and Spectrometric Conditions:
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Inlet Temperature: 250 °C.
 - Injection Mode: Splitless.
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 min.
 - Ramp at 10 °C/min to 280 °C.
 - Hold at 280 °C for 5 min.
 - MS Transfer Line Temperature: 280 °C.
 - Ion Source Temperature: 230 °C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Characteristic ions for **4-Methyl-5-phenylisoxazole** would need to be determined from a full scan mass spectrum of the reference standard.

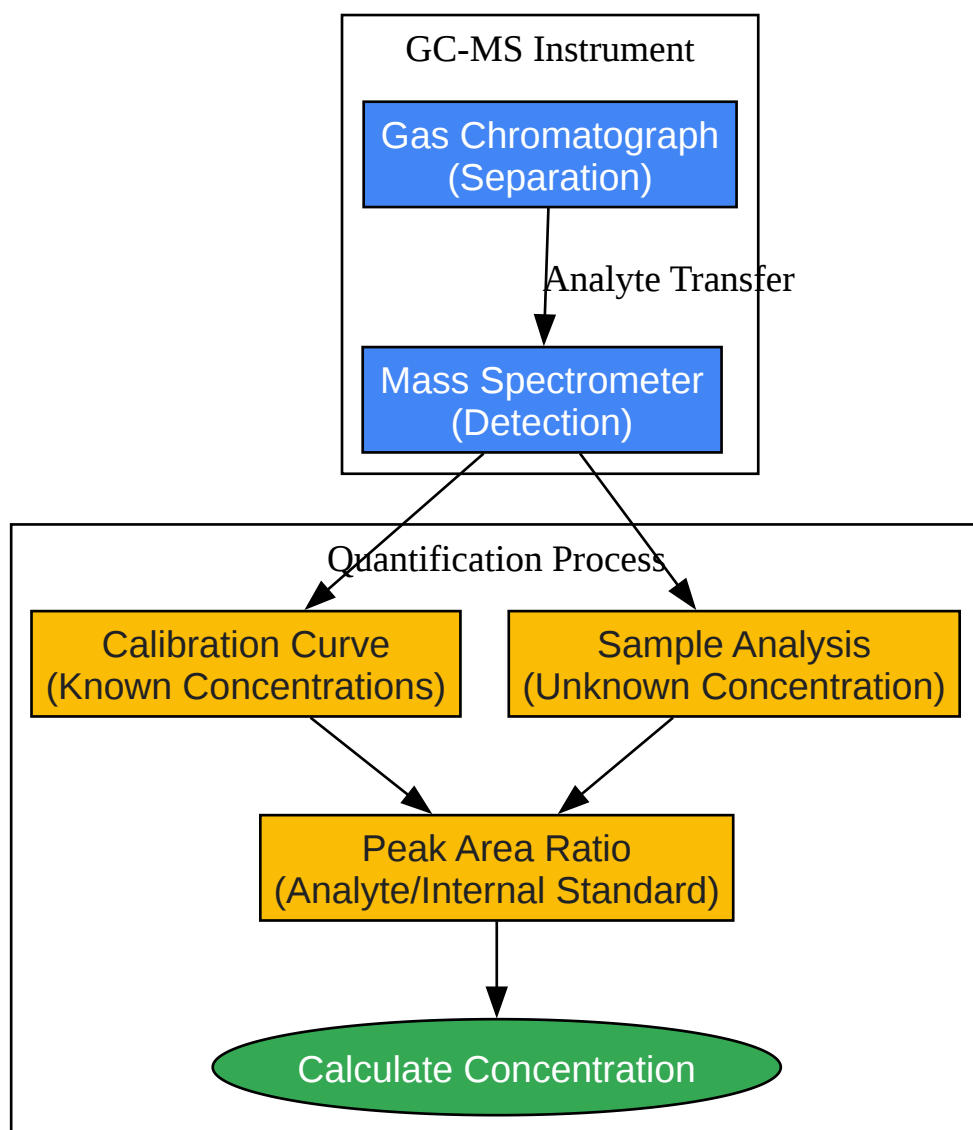
- Sample Preparation:
 - Standard Solution: Prepare a stock solution of **4-Methyl-5-phenylisoxazole** and the internal standard in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solutions to various concentrations.
 - Sample Solution: Similar to the HPLC method, sample preparation will depend on the matrix. For complex matrices, extraction and clean-up steps are crucial to minimize matrix effects.

Quantitative Data (Proposed)

The following table summarizes the proposed performance characteristics of the GC-MS method. These values are based on typical performance for similar analytes and would require validation.^{[7][8]}

Parameter	Proposed Value
Linearity Range	10 - 5000 ng/mL
Correlation Coefficient (r^2)	> 0.998
Limit of Detection (LOD)	3 ng/mL
Limit of Quantification (LOQ)	10 ng/mL
Accuracy (% Recovery)	95 - 105%
Precision (% RSD)	< 5%

Logical Relationship: GC-MS Quantification



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GC-MS Quantification Logic

Method Validation

Both the HPLC and GC-MS methods presented are proposed starting points and must be fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[9] Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components.

- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte.
- **Range:** The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
- **Accuracy:** The closeness of the test results obtained by the method to the true value.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantification (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC and GC-MS methods outlined in these application notes provide robust and reliable approaches for the quantification of **4-Methyl-5-phenylisoxazole**. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. It is imperative that any chosen method undergoes a thorough validation to ensure the reliability and accuracy of the generated data.

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